molecular formula C15H17NO2 B4660556 N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 54110-37-1

N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B4660556
CAS No.: 54110-37-1
M. Wt: 243.30 g/mol
InChI Key: PHSCKLGYLANGRC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted with a carboxamide group and an ethylphenyl group

Properties

IUPAC Name

N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-12-7-5-6-8-13(12)16-15(17)14-10(2)9-18-11(14)3/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSCKLGYLANGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586483
Record name N-(2-Ethylphenyl)-2,4-dimethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54110-37-1
Record name N-(2-Ethylphenyl)-2,4-dimethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 2,4-dimethylfuran-3-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide: can be compared with other furan carboxamides, such as:

Uniqueness:

  • The presence of the 2-ethylphenyl group and the specific substitution pattern on the furan ring make this compound unique. This unique structure can lead to distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an ethylphenyl group and two methyl groups at the 2 and 4 positions. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, potentially inhibiting or activating these targets. Such interactions can modulate various biochemical pathways, leading to observed biological effects such as:

  • Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains of bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

Biological Activity Overview

Biological Activity Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerPotential to inhibit cancer cell growth in vitro.
Anti-inflammatoryInvestigated for reducing inflammation in cellular models.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A series of compounds related to this compound were tested for their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that demonstrated significant antibacterial efficacy .
  • Anticancer Research :
    • In vitro studies have evaluated the effects of this compound on various cancer cell lines. The findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
  • Inflammation Models :
    • Research into the anti-inflammatory properties has shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

Compound Name Structural Features Biological Activity
N-(4-methylphenyl)-2,4-dimethylfuran-3-carboxamideFuran ring with methyl groupsAntibacterial activity
N-(4-ethylphenyl)-2,5-dimethylfuran-3-carboxamideFuran ring with ethyl substitutionAnti-inflammatory effects
N,N-dimethylfuran-3-carboxamideFuran ring with dimethylamino groupAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide
Reactant of Route 2
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N-(2-ethylphenyl)-2,4-dimethylfuran-3-carboxamide

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